Anti-Tuberculosis Activity: N,N-Disubstituted Glycolamide vs. N-Monosubstituted Analogs
2-Hydroxy-N-(2-hydroxyethyl)acetamide (Compound 3c) demonstrated an MIC of 12.5 μg/mL against M. tuberculosis H37Rv in the BACTEC 12B medium using the Microplate Alamar Blue Assay (MABA) [1]. In contrast, all N-monosubstituted glycolamide analogs tested in the same study — including compound 3a (MIC = 87.5 μg/mL) and structurally varied monosubstituted derivatives — exhibited substantially higher MIC values, with the majority exceeding 57 μg/mL (the highest concentration tested for most monosubstituted compounds) [1].
| Evidence Dimension | In vitro anti-tuberculosis activity (MIC) |
|---|---|
| Target Compound Data | MIC = 12.5 μg/mL |
| Comparator Or Baseline | N-monosubstituted glycolamides: Compound 3a MIC = 87.5 μg/mL; other monosubstituted glycolamides MIC > 57 μg/mL |
| Quantified Difference | Target compound exhibits ≥7-fold lower MIC (higher potency) than compound 3a; at least 4.6-fold lower MIC than the 57 μg/mL threshold for monosubstituted analogs |
| Conditions | M. tuberculosis H37Rv in BACTEC 12B medium; Microplate Alamar Blue Assay (MABA) |
Why This Matters
For procurement in antimycobacterial screening or glycolamide SAR programs, the disubstituted glycolamide scaffold (represented by this compound) is the only subclass with detectable activity, making N-monosubstituted analogs unsuitable substitutes for this specific biological application.
- [1] Daryaee F, Kobarfard F, Khalaj A, Farnia P. Synthesis and evaluation of in vitro anti-tuberculosis activity of N-substituted glycolamides. Eur J Med Chem. 2009;44(1):289-295. doi:10.1016/j.ejmech.2008.02.022 View Source
